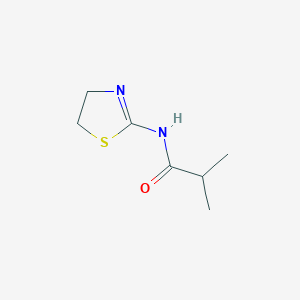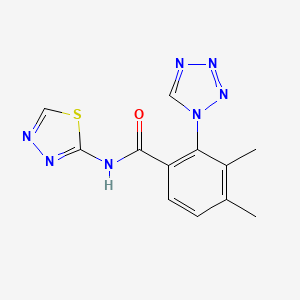
1-benzyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxamide, also known by its chemical structure C₁₈H₁₈N₆O , is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Vorbereitungsmethoden
Synthetic Routes:
Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 1-benzyl-1H-indole-3-carboxylic acid with 1-methyl-1H-pyrazole-4-carbonyl chloride . The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Reaction Conditions:
- Reactants: 1-benzyl-1H-indole-3-carboxylic acid, 1-methyl-1H-pyrazole-4-carbonyl chloride
- Solvent: Organic solvent (e.g., dichloromethane, chloroform)
- Temperature: Room temperature or slightly elevated
- Catalyst: Base (e.g., triethylamine)
- Workup: Filtration, purification (e.g., column chromatography)
Industrial Production:
While laboratory-scale synthesis is common, industrial production methods may involve more efficient processes, such as continuous flow reactions or solid-phase synthesis.
Analyse Chemischer Reaktionen
1-benzyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxamide participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction reactions yield reduced derivatives of the compound.
Substitution: Nucleophilic substitution reactions occur at the pyrazole and indole positions.
Common Reagents and Conditions: Reagents like hydrogen peroxide, reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) are employed.
Major Products: These reactions yield derivatives with modified functional groups, influencing their biological activity.
Wissenschaftliche Forschungsanwendungen
1-benzyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxamide finds applications in:
Medicine: It exhibits promising pharmacological properties, including potential as an anticancer agent or kinase inhibitor.
Chemical Biology: Researchers use it as a probe to study cellular processes and signaling pathways.
Industry: Its derivatives may serve as intermediates in drug synthesis or as fluorescent labels.
Wirkmechanismus
The compound’s mechanism of action involves interactions with specific molecular targets. For instance:
Kinases: It may inhibit kinases involved in cell signaling, affecting cell growth and survival.
Other Pathways: It could modulate other pathways, such as apoptosis or DNA repair.
Vergleich Mit ähnlichen Verbindungen
1-benzyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxamide stands out due to its unique combination of structural features. Similar compounds include:
1-benzylindole derivatives: These lack the pyrazole moiety.
Pyrazole-carboxamide analogs: These lack the indole core.
Eigenschaften
Molekularformel |
C20H18N4O |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
1-benzyl-N-(1-methylpyrazol-4-yl)indole-3-carboxamide |
InChI |
InChI=1S/C20H18N4O/c1-23-13-16(11-21-23)22-20(25)18-14-24(12-15-7-3-2-4-8-15)19-10-6-5-9-17(18)19/h2-11,13-14H,12H2,1H3,(H,22,25) |
InChI-Schlüssel |
AZPBPAMTOPBYIA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)NC(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12163272.png)
![4-[4-(3,4-Dichlorophenyl)piperazinyl]-1-phenylpyrazolo[5,4-d]pyrimidine](/img/structure/B12163277.png)
![(4E)-4-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12163283.png)
![3-(4-chlorophenyl)-N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B12163286.png)
![1-(2,5-Dimethylbenzenesulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12163287.png)
![N-(3-acetylphenyl)-N~3~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-beta-alaninamide](/img/structure/B12163288.png)

![5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-cyclopropyl-1H-isoindole-1,3(2H)-dione](/img/structure/B12163299.png)
![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[(4-chlorophenyl)methoxy]propan-2-ol](/img/structure/B12163300.png)
![4-[(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)butanamide](/img/structure/B12163308.png)
![ethyl 1-(3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B12163318.png)


![2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide](/img/structure/B12163366.png)
